Herierin IV
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
131123-57-4 |
|---|---|
Molecular Formula |
C8H10O4 |
Molecular Weight |
170.16 g/mol |
IUPAC Name |
5-(1-hydroxyethyl)-2-(hydroxymethyl)pyran-4-one |
InChI |
InChI=1S/C8H10O4/c1-5(10)7-4-12-6(3-9)2-8(7)11/h2,4-5,9-10H,3H2,1H3 |
InChI Key |
QWSHNEPQDNJHHB-UHFFFAOYSA-N |
SMILES |
CC(C1=COC(=CC1=O)CO)O |
Canonical SMILES |
CC(C1=COC(=CC1=O)CO)O |
Other CAS No. |
131123-57-4 |
Synonyms |
2-hydroxymethyl-5-alpha-hydroxyethyl-gamma-pyranone herierin IV |
Origin of Product |
United States |
Detailed Research Findings on Herierin Iv
Research on Herierin IV has primarily focused on its isolation, structural characterization, and potential biological activities, particularly in the realm of neurobiology.
This compound has been isolated from the mycelia of Hericium erinaceus. nih.govresearchgate.netresearchgate.netmdpi.comnih.govfigshare.comresearchgate.net The yield of this compound can vary depending on the cultivation conditions and extraction methods used. For instance, one study reported a yield of 0.005% from mycelia cultivated on solid media. nih.govresearchgate.netresearchgate.net This yield was found to be lower compared to amounts obtained from ethyl acetate (B1210297) or methanol (B129727) extracts of Hericium erinaceus mycelia. nih.govresearchgate.netresearchgate.net
Studies have explored the potential neurobiological effects associated with Hericium erinaceus and its constituents, including this compound. Research using a mouse model of depression induced by chronic restraint stress investigated the effects of Hericium erinaceus treatment. nih.govresearchgate.net This study suggested that Hericium erinaceus ameliorated depressive-like behaviors in mice and that this effect might be mediated through mechanisms involving neurogenesis and the reduction of neuroinflammation. nih.govresearchgate.net this compound, along with adenosine (B11128) and herierin III, were identified as major compounds in Hericium erinaceus that could contribute to these antidepressant effects. mdpi.comnih.gov
Further investigations using network pharmacology approaches have predicted potential genes and pathways by which Hericium erinaceus compounds, including this compound, might mediate their effects. nih.gov These analyses suggested associations with various neurochemical processes dysregulated in depression, such as MAPK, IL-17, TNF, and neurotrophin signaling pathways. nih.gov
While some studies have focused on the neurotrophic and neuroprotective properties of other Hericium erinaceus compounds like hericenones and erinacines, which are known to stimulate nerve growth factor (NGF) synthesis and cross the blood-brain barrier, research specifically detailing the direct neurotrophic or neuroprotective activity of isolated this compound is less extensive in the provided results compared to studies on whole extracts or other major compounds. mdpi.comresearchgate.netnih.govbiorxiv.org However, this compound was included in a study exploring the neuroprotective and neuritogenic properties of several secondary metabolites from Hericium erinaceus mycelium. researchgate.net This study indicated that certain metabolites, including erinacine A and 4-chloro-3,5-dimethoxybenzoic methyl ester, enhanced NGF-induced neurite outgrowth and protected cells against NGF deprivation in PC12 cells. researchgate.net While this compound was isolated in this study, the specific findings regarding its direct activity in these assays are not explicitly detailed in the provided snippets, beyond its isolation alongside compounds showing such effects. mdpi.comnih.govresearchgate.net
The chemical structure of this compound has been confirmed through spectroscopic methods. nih.govresearchgate.net Its molecular formula is C₈H₁₀O₄. nih.govuni.luuni.lunih.gov It is described as 5-(1-hydroxyethyl)-2-(hydroxymethyl)pyran-4-one. nih.govuni.lu
The following table summarizes some key data points related to the isolation of this compound:
| Source Material | Extraction Method | Yield of this compound | Reference |
| Hericium erinaceus mycelia (solid media) | Isolation | 0.005% | nih.govresearchgate.netresearchgate.net |
| Hericium erinaceus mycelia | Ethyl acetate extract | 0.227% | nih.govresearchgate.netresearchgate.net |
| Hericium erinaceus mycelia | Methanol extract | 0.02% | nih.govresearchgate.netresearchgate.net |
It is important to note that research on this compound is ongoing, and further studies are needed to fully elucidate its biological activities and mechanisms of action.
Biosynthesis and Chemoenzymatic Transformation of Herierin Iv
Proposed Biosynthetic Pathways of Pyrone Derivatives in Hericium Species
Pyrone derivatives in fungi, including those found in Hericium species, are often synthesized via polyketide pathways. researchgate.netresearchgate.net Polyketides are a large and diverse group of natural products synthesized by polyketide synthases (PKSs). These enzymes catalyze the stepwise condensation of small carboxylic acid starter units (such as acetyl-CoA) with malonyl-CoA extender units. biorxiv.org The resulting polyketide chain can then undergo various modifications, including cyclization, reduction, and hydroxylation, to form the final pyrone structure.
Hericium erinaceus is known to possess genes related to polyketide biosynthesis. researchgate.net Genomic and transcriptomic analyses have predicted gene clusters involved in the synthesis of polyketides in this mushroom. researchgate.netnih.gov While the precise steps leading specifically to Herierin IV are not fully elucidated, it is plausible that a type I or type III PKS is involved in the initial assembly of a polyketide chain, which is subsequently modified by other enzymes to yield the pyran-4-one core structure of this compound. biorxiv.orgmdpi.com
Identification of Precursors and Enzymatic Machinery Involved in this compound Biosynthesis
Direct experimental evidence specifically identifying the precursors and enzymatic machinery solely responsible for this compound biosynthesis is limited in the available literature. However, studies on the biosynthesis of other pyrone and aromatic compounds in Hericium erinaceus, such as hericenones, provide some insights into the potential enzymatic players. biorxiv.orgmdpi.com Hericenones are meroterpenoids derived from an orsellinic acid core, which is an aromatic polyketide synthesized by a type I PKS (HerA). biorxiv.orgmdpi.com This suggests the presence of functional PKS enzymes in Hericium erinaceus capable of synthesizing aromatic polyketide scaffolds.
Given that this compound is also a pyrone derivative, it is reasonable to hypothesize that its biosynthesis involves similar enzymatic machinery, potentially including a PKS and enzymes responsible for tailoring the polyketide backbone, such as oxidoreductases and cyclases. researchgate.net Further research is needed to specifically identify the starter and extender units utilized and the specific PKS and modifying enzymes involved in the this compound pathway.
Genetic Basis and Regulation of this compound Production
Genomic and transcriptomic studies of Hericium erinaceus have revealed the presence of genes encoding enzymes potentially involved in the biosynthesis of various secondary metabolites, including polyketides. researchgate.netnih.gov These studies have indicated that genes involved in polyketide biosynthesis can be differentially regulated in different tissues, such as mycelia and fruiting bodies. researchgate.netnih.gov this compound has been isolated from both the mycelia and fruiting bodies of Hericium erinaceus. nih.govresearchgate.net
While specific genes directly responsible for this compound biosynthesis have not been definitively identified and characterized, the presence of predicted polyketide synthase gene clusters in the Hericium erinaceus genome suggests a genetic basis for the production of pyrone compounds. researchgate.netmdpi.com The regulation of this compound production is likely influenced by various factors, including environmental conditions, culture media composition, and developmental stage of the fungus.
Strategies for Biosynthetic Pathway Elucidation and Engineering
Elucidating the complete biosynthetic pathway of this compound and engineering its production can be approached through several strategies.
Genomic and Transcriptomic Approaches in Hericium erinaceus
Genomic sequencing of Hericium species provides a foundation for identifying putative biosynthetic gene clusters (BGCs) that may be responsible for producing secondary metabolites like this compound. researchgate.netcjnmcpu.com Bioinformatic tools can be used to predict BGCs based on the presence of genes encoding key enzymes such as PKSs, as well as tailoring enzymes like methyltransferases, oxidoreductases, and transporters, which are often clustered together in fungal genomes. researchgate.netmdpi.com
Transcriptomic analysis, comparing gene expression profiles under different conditions known to affect this compound production (e.g., different culture media or growth stages), can help identify genes that are co-expressed with putative biosynthetic genes and are therefore likely involved in the pathway. researchgate.netresearchgate.net This approach can prioritize candidate genes for further functional characterization.
Data from genomic and transcriptomic analyses can be integrated to correlate gene clusters with the production of specific metabolites. For example, studies have shown differential regulation of polyketide synthase genes in Hericium erinaceus mycelia and fruiting bodies, which correlates with the production of different classes of polyketides. researchgate.net
Table 1: Summary of Genomic and Transcriptomic Findings in Hericium erinaceus
| Analysis Type | Key Findings | Relevance to this compound Biosynthesis |
| Genomic Analysis | Identification of putative biosynthetic gene clusters (BGCs), including PKS genes. researchgate.netmdpi.com | Provides candidates for genes involved in the polyketide backbone of this compound. |
| Transcriptomic Analysis | Differential expression of PKS genes in mycelia vs. fruiting bodies. researchgate.netnih.gov | Suggests tissue-specific regulation of polyketide production, potentially including this compound. |
| Integrated Analysis | Correlation of gene clusters with secondary metabolite production. researchgate.net | Helps link specific gene sets to the biosynthesis of compounds like this compound. |
Synthetic Biology Applications for Enhanced this compound Production
Synthetic biology offers powerful tools for confirming the function of candidate genes and engineering host organisms for enhanced production of natural products. Once putative this compound biosynthetic genes are identified, they can be heterologously expressed in a suitable host organism, such as Saccharomyces cerevisiae or Aspergillus oryzae, to reconstitute the pathway or parts of it. biorxiv.orgmdpi.comnih.gov This allows for the functional characterization of individual enzymes and the identification of necessary cofactors and substrates.
Metabolic engineering of the native Hericium erinaceus strain or a heterologous host can be performed to optimize this compound production. This could involve overexpression of pathway genes, knockdown or knockout of competing pathways, or optimization of culture conditions. nih.gov For example, strategies successfully applied to enhance the production of other fungal metabolites, such as erinacines, could be adapted for this compound. nih.gov
Furthermore, chemoenzymatic synthesis, combining chemical and enzymatic steps, could be explored for the efficient production of this compound or its precursors, although this would require a detailed understanding of the enzymatic reactions involved in the natural pathway. beilstein-journals.orgmdpi.com
Table 2: Potential Synthetic Biology Strategies for this compound
| Strategy | Description | Application to this compound |
| Heterologous Expression | Expressing putative biosynthetic genes in a model organism. biorxiv.orgmdpi.comnih.gov | Confirming enzyme function and reconstituting the this compound pathway or its initial steps. |
| Metabolic Engineering | Modifying host organism's metabolism to increase product yield. nih.gov | Optimizing this compound production in native or heterologous hosts. |
| Chemoenzymatic Synthesis | Combining chemical and enzymatic reactions for synthesis. beilstein-journals.orgmdpi.com | Developing efficient in vitro production methods for this compound or intermediates. |
Further research focusing specifically on the this compound biosynthetic pathway using these genomic, transcriptomic, and synthetic biology approaches is necessary to fully understand its biosynthesis and enable potential large-scale production.
Pharmacological Activities and Underlying Molecular Mechanisms of Herierin Iv
Neurobiological Activities of Herierin IV
Studies have explored the impact of this compound, often as a component of Hericium erinaceus extracts, on various neurobiological processes.
Antidepressant-like Effects in Preclinical Animal Models
Preclinical studies using animal models of depression have indicated that Hericium erinaceus extracts, containing compounds like this compound, can ameliorate depressive-like behaviors. nih.govresearchgate.netmdpi.com These effects are suggested to be mediated through several mechanisms, including the modulation of neurogenesis and neuroinflammation. nih.govresearchgate.net
Promotion of Hippocampal Neurogenesis and Neurite Outgrowth
Hippocampal neurogenesis, the process of generating new neurons in the hippocampus, is considered a key target for antidepressant therapies. nih.govmdpi.com Studies on Hericium erinaceus extracts have shown an increase in the expression of genes and proteins related to neurogenesis and neuroplasticity, such as brain-derived neurotrophic factor (BDNF), tropomyosin receptor kinase B (TrkB), doublecortin (Dcx), nestin (Nes), synaptophysin (Syn), and cAMP response element-binding protein (CREB). nih.govresearchgate.net Increased numbers of new cells have also been observed in the dentate gyrus of the hippocampus in animal models treated with Hericium erinaceus extracts. nih.govresearchgate.net While this compound is identified as a contributing compound, the specific extent to which it directly promotes hippocampal neurogenesis and neurite outgrowth independent of other compounds in the extract requires further focused investigation. Other compounds from Hericium erinaceus, such as erinacines and hericenones, are also known to stimulate nerve growth factor (NGF) synthesis and promote neurite outgrowth. nih.govmdpi.comnih.govresearchgate.netunimi.itnih.gov
Amelioration of Neuroinflammation and Astrocyte Activation
Neuroinflammation is implicated in the pathophysiology of depression and other neurological disorders. nih.govmdpi.comfrontiersin.orgoaepublish.com Studies have indicated that Hericium erinaceus treatment can reduce neuroinflammation, specifically by decreasing astrocyte activation in the hippocampus. nih.govresearchgate.net Astrocyte activation is a hallmark of neuroinflammation, where these glial cells become reactive and can contribute to neuronal damage. frontiersin.orgoaepublish.comkaust.edu.sanih.gov The amelioration of depressive-like behaviors and the reduction in neuroinflammation observed in studies using Hericium erinaceus extracts were abolished when hippocampal neurogenesis was blocked, suggesting a link between these processes. nih.govresearchgate.net this compound's specific role in modulating neuroinflammation and astrocyte activation, independent of other compounds in Hericium erinaceus, warrants further dedicated research.
Neuroprotective Potential in Animal Models of Neurological Dysfunctions
Beyond antidepressant effects, Hericium erinaceus extracts containing this compound have demonstrated neuroprotective potential in animal models of neurological dysfunctions, including cerebellar ataxia. nih.govnih.govmdpi.comhku.hk Neuroprotection refers to the ability of a substance to shield neurons from damage or death and maintain proper neural functioning. nih.govresearchgate.net
Modulation of Motor Coordination in Ataxia Models
Cerebellar ataxia is a neurological disorder characterized by impaired motor coordination and balance. nih.govkenhub.comresearchgate.net Studies using a rat model of cerebellar ataxia induced by 3-acetylpyridine (B27631) (3-AP) have shown that treatment with Hericium erinaceus extracts improved motor coordination and balance. nih.govnih.govmdpi.comhku.hkresearchgate.netsemanticscholar.org this compound is considered one of the compounds contributing to these neuroprotective effects. nih.govmdpi.comsemanticscholar.org The improvement in motor function was potentially mediated through neuroprotective mechanisms. nih.govmdpi.comhku.hksemanticscholar.org
Influence on Neurotransmission and Cerebral Metabolic Homeostasis
The neuroprotective effects of Hericium erinaceus extracts in the ataxia model also involved the normalization of neurotransmission and metabolite levels in the cerebellum. nih.govmdpi.comhku.hksemanticscholar.org Neurotransmission, the process of communication between neurons, and cerebral metabolic homeostasis, the maintenance of a stable metabolic environment in the brain, are crucial for proper brain function. mdpi.commdpi.comnih.govuniv-amu.fr In the 3-AP-induced ataxia model, Hericium erinaceus treatment increased mitochondrial COX-IV protein expression and normalized dopamine-serotonin neurotransmission and metabolite levels in the cerebellum. nih.govmdpi.comsemanticscholar.org While this compound is a likely contributor to these effects as part of the extract, further studies are needed to isolate and confirm its specific influence on neurotransmission and cerebral metabolic homeostasis.
Contributions to Broader Bioactivity Profiles of Hericium erinaceus Extracts
Contextual Role of this compound within the Complex Metabolome of Hericium erinaceus
Hericium erinaceus possesses a rich and complex metabolome, comprising a variety of molecules including polysaccharides, terpenoids (such as hericenones and erinacines), alkaloids, steroids, and phenolic compounds. mdpi.comresearchgate.netnih.gov this compound is recognized as one of the significant compounds within this diverse mixture. unipd.it While hericenones and erinacines are often highlighted for their neurotrophic properties, the collective action of the various constituents in Hericium erinaceus is understood to underpin its therapeutic effects. acs.orgpan.olsztyn.pl this compound, as a component of these extracts, is considered to play a role in the observed biological activities, particularly those related to neurological and mood regulation. nih.govresearchgate.netunipd.itmdpi.comnih.gov
Collaborative Effects with Other Bioactive Compounds from Hericium erinaceus
The therapeutic potential of Hericium erinaceus extracts is likely due to the synergistic or additive effects of its various bioactive compounds rather than the action of a single molecule. While specific studies detailing the direct collaborative effects of this compound with other isolated compounds are limited in the provided search results, network pharmacology approaches have been utilized to predict the potential pathways influenced by Hericium erinaceus compounds, including this compound. nih.govresearchgate.net These analyses suggest associations with various neurochemical and inflammatory signaling pathways, indicating a collaborative functional interaction among the different constituents of the extract. nih.govresearchgate.net
Molecular Mechanisms of Action of this compound
Research into the molecular mechanisms of this compound primarily stems from studies on Hericium erinaceus extracts where this compound is present. These studies shed light on potential pathways influenced by this compound as part of the complex extract.
Regulation of Key Inflammatory Mediators and Signal Transduction Cascades (e.g., MAPK, IL-17, TNF, NF-κB)
Neuroinflammation is increasingly recognized as a significant factor in various neurological and psychiatric disorders, including depression and neurodegenerative diseases. nih.govresearchgate.net Hericium erinaceus extracts have demonstrated anti-neuroinflammatory effects, specifically by reducing astrocyte activation in the hippocampus. nih.govresearchgate.net Network pharmacology analysis of Hericium erinaceus compounds, including this compound, has indicated associations with inflammatory signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK), Interleukin-17 (IL-17), Tumor Necrosis Factor (TNF), and Nuclear Factor-kappa B (NF-κB) pathways. nih.govresearchgate.net The IL-17 signaling pathway, for instance, is known to activate downstream cascades involving NF-κB and MAPKs, leading to the induction of pro-inflammatory mediators. genome.jpnih.govmdpi.combio-rad.com While direct evidence of isolated this compound modulating these specific inflammatory mediators and pathways is not explicitly detailed in the provided sources, its presence in anti-inflammatory Hericium erinaceus extracts and its association with these pathways in network analysis suggest its potential involvement in the regulation of inflammatory responses. nih.govresearchgate.net
Potential Interactions with Specific Molecular Targets in Neurodegeneration and Mood Regulation
Based on the observed effects of Hericium erinaceus extracts and the predicted pathways associated with its compounds, this compound may interact with molecular targets relevant to neurodegeneration and mood regulation. The BDNF-TrkB-CREB pathway represents a key set of targets involved in neuronal health, plasticity, and resilience, all of which are compromised in neurodegenerative and mood disorders. mdpi.comfrontiersin.orguu.nl Furthermore, the inflammatory pathways such as MAPK and NF-κB are crucial in mediating neuroinflammatory processes that contribute to these conditions. nih.govmdpi.comfrontiersin.org While the precise molecular targets of isolated this compound require further dedicated investigation, its contribution to the effects of Hericium erinaceus extracts on neurotrophic signaling and inflammation suggests potential interactions with components within these critical pathways.
Structure Activity Relationship Sar Studies and Synthetic Endeavors for Herierin Iv Analogues
Design and Chemo-Enzymatic Synthesis of Herierin IV Analogues and Derivatives
Research into the design and synthesis of analogues and derivatives is crucial for understanding how modifications to a compound's structure affect its biological activity and for developing potentially more potent or selective compounds. Chemo-enzymatic synthesis, which combines chemical and enzymatic steps, offers advantages such as high selectivity and milder reaction conditions for complex molecule synthesis. While chemo-enzymatic approaches have been explored for the synthesis of various bioactive molecules and derivatives, including other natural products nih.govthegoodscentscompany.comnih.govnih.govuni.lu, specific studies detailing the design and chemo-enzymatic synthesis pathways tailored for this compound analogues and derivatives were not found in the conducted search. Research on Hericium erinaceus compounds has reported the total synthesis of related molecules like hericenones and hericerin, enabling SAR evaluations for those compound classes nih.govguidetopharmacology.org. However, this does not extend to specific methodologies for this compound analogues using chemo-enzymatic methods based on the available information.
Elucidation of Structure-Activity Relationships for Enhanced Bioactivity
Structure-Activity Relationship (SAR) studies aim to correlate structural features of compounds with their biological activity. For this compound, its antidepressant-like effect linked to neurogenesis and neuroinflammation has been observed. foodb.caunitedchem.comthegoodscentscompany.com However, comprehensive SAR studies specifically investigating how structural modifications to the this compound core or its side chains impact these specific bioactivities or other potential pharmacological effects were not detailed in the retrieved literature. While SAR has been a focus for other compound classes from Hericium erinaceus, such as hericenones nih.gov, specific data tables and detailed research findings outlining the SAR for this compound and its potential analogues for enhanced bioactivity are not available from the search results.
Computational Modeling and In Silico Approaches for SAR Prediction
Computational modeling and in silico approaches, such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations, are powerful tools for predicting the biological activity of compounds and understanding their interactions with biological targets. These methods can guide the design of new analogues by predicting the effect of structural changes on activity. While in silico approaches have been applied in the study of other natural products and their potential pharmacological activities nih.govsketchfab.com, and for SAR prediction in different fields like MRI thegoodscentscompany.comwikipedia.orgnih.govnih.gov, no specific research employing computational modeling or in silico methods for predicting the SAR of this compound or its potential interactions related to its observed antidepressant-like effects was found in the search results.
Development of Novel Synthetic Methodologies for this compound Core Structure and Derivatives
The development of novel synthetic methodologies is crucial for efficient and scalable production of natural products and their analogues. This includes developing new routes for the core structure synthesis and methods for introducing diverse functional groups to create derivatives. This compound has been isolated from Hericium erinaceus mycelia, with reported isolation yields. foodb.caflybase.orgwikidata.org While the synthesis of other Hericium compounds like hericenones and hericerin has been achieved and reported nih.govguidetopharmacology.org, detailed information on the development of novel or specific synthetic methodologies focused on the this compound core structure or its derivatives was not available in the search results. The existing literature primarily focuses on the isolation and identification of this compound rather than its dedicated chemical synthesis or the development of new synthetic routes for this specific compound.
Advanced Research Methodologies and Analytical Approaches for Herierin Iv Research
In Vitro Cell-Based Assays for Mechanistic and Efficacy Studies
In vitro models provide a foundational platform for dissecting the specific cellular and molecular pathways influenced by Herierin IV. These assays allow for controlled, reductionist studies to understand its direct effects on neural cells.
The study of this compound's potential to promote the growth of new neurons (neurogenesis) and protect existing ones (neuroprotection) heavily relies on neuronal cell culture models. Cell lines such as the rat pheochromocytoma (PC12) and mouse neuroblastoma (N2a) cells are frequently used because they can differentiate and form synapses, mimicking processes in the nervous system. mdpi.com Research on related compounds from Hericium erinaceus, like erinacines, demonstrates that these molecules can induce neurite outgrowth in primary cultures of rat cortical neurons. mdpi.com
Studies on extracts containing this compound's parent compounds have shown an upregulation of key neurotrophic factors. For instance, treatment can increase the expression of brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF). mdpi.com The mechanisms often involve the activation of critical cell survival signaling pathways, such as the PAK1, AKT, and MEK pathways, while simultaneously reducing pathways associated with cell death. mdpi.com
| Cell Model | Compound/Extract Studied | Key Observed Effect | Associated Molecular Pathway |
|---|---|---|---|
| PC12 Cells | Hericenone E | Neurotrophic effects, neurite growth | General neurogenesis signaling |
| N2a Cells | Erinacine A | Neuroprotection against neurotoxicity | Activation of PAK1, AKT, LIMK2, MEK; Reduction of IRE1α, TRAF2, ASK1 |
| Primary Rat Cortical Neurons | Erinacine S | Significant neurite outgrowth | Stimulation of neurosteroid accumulation |
| Primary Mouse/Rat Neurons | Erinacine S | Increased neurite outgrowth in CNS and PNS neurons | Analysis via RNA-seq confirmed broad genetic modulation |
Neuroinflammation is a critical factor in many neurological disorders, and glial cells, including microglia and astrocytes, are the primary mediators of the brain's immune response. mdpi.commdpi.com In vitro models using these cells are essential for analyzing the anti-neuroinflammatory properties of compounds like this compound. Commonly used cell lines include BV-2 for microglia and CTX TNA2 for astrocytes. nih.gov
Research on Erinacine A, a compound structurally related to this compound, has shown that it can inhibit the activation of glial cells exposed to inflammatory stimuli like lipopolysaccharide (LPS). nih.govnih.gov This includes suppressing the expression and release of pro-inflammatory factors such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and inducible nitric oxide synthase (iNOS). nih.gov The mechanism for this effect often involves the downregulation of key inflammatory signaling pathways, including c-Jun N-terminal kinase (JNK) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). nih.gov
In Vivo Animal Models for Comprehensive Pharmacological Assessment
To investigate the antidepressant potential of compounds from Hericium erinaceus, researchers frequently use rodent models that mimic depressive-like states. The chronic restraint stress (CRS) model, where animals are subjected to prolonged periods of immobilization, is a well-established method for inducing such behaviors. nih.govnih.gov
Studies using Hericium erinaceus extract, which contains this compound, have demonstrated significant antidepressant-like effects in mice subjected to CRS. nih.govmdpi.com Treated animals show reduced immobility time in behavioral tests like the tail suspension test and forced swim test, indicating an amelioration of depressive-like symptoms. nih.govmdpi.com Molecular analysis of brain tissue from these animals reveals that the treatment promotes hippocampal neurogenesis. nih.govnih.gov This is evidenced by an increase in bromodeoxyuridine-positive (BrdU+) cells in the dentate gyrus and elevated expression of neurogenesis-related proteins like doublecortin and nestin. nih.govresearchgate.net Furthermore, these effects are linked to the enhancement of the BDNF-TrkB-CREB signaling pathway, which is crucial for neuronal survival and plasticity. nih.govnih.gov
The neuroprotective effects of this compound and related compounds are also assessed in animal models of specific neurodegenerative diseases. For cerebellar ataxia, a disorder characterized by progressive motor incoordination, the neurotoxin 3-acetylpyridine (B27631) (3-AP) is used to induce cerebellar damage and ataxic symptoms in rats. nih.govnih.gov
In this model, treatment with Hericium erinaceus extract has been shown to improve motor coordination and balance. nih.govnih.govresearchgate.net Histological analysis of the cerebellum in treated animals showed a normalization of Purkinje cell morphology, which is typically damaged by 3-AP. nih.gov The treatment also enhanced the expression of proteins related to neuroplasticity, such as pERK1/2 and pCREB. nih.gov Additionally, studies in a Drosophila model of Spinocerebellar Ataxia Type 3 (SCA3) showed that an erinacine A-enriched extract could extend longevity and improve locomotor activity. mdpi.comresearchgate.net
| Disorder Model | Animal | Compound/Extract Studied | Key Behavioral/Physiological Outcome | Proposed Mechanism of Action |
|---|---|---|---|---|
| Depressive-like Behavior (Chronic Restraint Stress) | Mouse | Hericium erinaceus (HE) Extract | Ameliorated depressive-like behaviors | Promoted hippocampal neurogenesis via BDNF-TrkB-CREB pathway |
| Cerebellar Ataxia (3-AP Induced) | Rat | Hericium erinaceus (HE) Extract | Improved motor coordination and balance | Normalized Purkinje cell morphology; Enhanced neuroplasticity proteins (pERK1/2, pCREB) |
| Spinocerebellar Ataxia Type 3 (SCA3) | Drosophila | Erinacine A-enriched HE Extract | Extended longevity and improved locomotor activity | Enhancement of autophagic and Nrf2-mediated antioxidant pathways |
| Parkinson's Disease (LPS Induced) | Rat | Erinacine A | Improved motor dysfunction | Ameliorated neuroinflammation by reducing TNF-α, IL-1β, and iNOS in the midbrain |
Integrative Omics Technologies
To gain a holistic understanding of the biological impact of this compound, researchers are turning to integrative omics technologies. These high-throughput approaches, including genomics, transcriptomics, proteomics, and metabolomics, allow for the simultaneous measurement of vast numbers of genes, proteins, and metabolites. nih.govmdpi.com By integrating these large datasets, scientists can construct a comprehensive picture of the cellular and systemic changes induced by the compound.
While specific multi-omics studies focusing solely on this compound are still emerging, the approach has been applied to related compounds and extracts. For example, RNA-seq (a transcriptomics technique) has been used to analyze the broad changes in gene expression that underlie the neurite outgrowth stimulated by erinacine S. mdpi.com In studies of cerebellar ataxia models treated with H. erinaceus, metabolomic profiling has been employed to identify changes in neurotransmitter and metabolite levels in the cerebellum, linking the compound's effects to the normalization of metabolic pathways. nih.gov Network pharmacology, a computational approach that integrates omics data, has predicted that compounds in H. erinaceus, including this compound, are associated with key neurochemical pathways like MAPK, TNF, and neurotrophin signaling, which are often dysregulated in depression. nih.govresearchgate.net These integrative methods are essential for moving beyond single-pathway analyses to uncover the complex network of interactions through which this compound exerts its therapeutic effects. nih.gov
Metabolomics Profiling for this compound Detection and Quantification
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, serves as a powerful tool for discovering and quantifying compounds like this compound in complex biological samples. Untargeted metabolomics, in particular, offers a comprehensive snapshot of the metabolome, enabling the identification of a wide array of compounds without prior selection.
In the context of Hericium erinaceus, untargeted metabolomics employing techniques like liquid chromatography-mass spectrometry (LC-MS) has successfully detected thousands of compounds from both hydrophilic and hydrophobic extracts. mdpi.com This approach is instrumental in creating a detailed "library" of the chemical constituents of the mushroom, which includes this compound and its structural analogs. mdpi.com Recent studies have highlighted that Hericium erinaceus contains a vast number of unique compounds, emphasizing the chemical diversity of this fungus. nih.gov For instance, one analysis identified over 10,000 different compounds across seven common mushroom varieties, with Lion's Mane (Hericium erinaceus) exhibiting a particularly rich and distinct metabolic profile. mdpi.comnih.gov
Transcriptomics and Proteomics for Gene and Protein Expression Analysis
To understand the biological synthesis and cellular impact of this compound, researchers turn to transcriptomics and proteomics. These fields analyze the complete set of RNA transcripts (transcriptome) and proteins (proteome) in a biological sample, respectively, providing insights into gene and protein expression changes in response to various stimuli.
Transcriptomics: The analysis of the Hericium erinaceus genome and transcriptome has revealed complex gene clusters responsible for the biosynthesis of its diverse secondary metabolites, including terpenoids and polyketides. nih.govresearchgate.net While the specific gene cluster for this compound (an alkaloid) is under investigation, transcriptomic studies show that the expression of genes involved in secondary metabolite production is differentially regulated depending on the fungal tissue (e.g., mycelium vs. fruiting body). researchgate.net By comparing the transcriptomes of high- and low-yielding strains of Hericium erinaceus, researchers can identify candidate genes and transcription factors involved in the this compound biosynthetic pathway. This knowledge is fundamental for metabolic engineering efforts aimed at increasing its production.
Proteomics: Proteomics complements transcriptomics by identifying the actual proteins that are expressed and their post-translational modifications. A proteomics approach can be used to uncover the protein targets of this compound. For example, studies on the related compound erinacine A, also from Hericium erinaceus, have used proteomics to identify differentially expressed proteins in cancer cells after treatment. nih.govnih.gov This research revealed that erinacine A affects proteins involved in cell cytotoxicity, proliferation, and invasion, such as cofilin-1 and profilin-1. nih.gov A similar strategy could be employed for this compound to elucidate its molecular mechanisms of action, identifying key proteins and signaling pathways it modulates to exert its neuroprotective or other biological effects.
Network Pharmacology for Pathway and Target Prediction
Network pharmacology is an innovative approach that integrates systems biology, bioinformatics, and pharmacology to investigate the complex interactions between bioactive compounds, their protein targets, and related diseases from a holistic perspective. nih.gov This methodology is particularly well-suited for studying natural products like this compound, which may act on multiple targets to produce their therapeutic effects. nih.govmdpi.com
The typical workflow for a network pharmacology study of this compound would involve several key steps:
Identifying Potential Targets: Public databases (e.g., PharmMapper, SwissTargetPrediction) are used to predict the protein targets of this compound based on its chemical structure.
Disease-Associated Gene Collection: Genes associated with a specific condition, such as neurodegenerative disease or depression, are compiled from databases like DisGeNET and OMIM. nih.gov
Constructing Interaction Networks: A protein-protein interaction (PPI) network is constructed to identify key "hub" genes that are targeted by this compound and are also central to the disease pathology. nih.gov
Pathway and Function Enrichment Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analyses are performed to determine the biological processes and signaling pathways that are significantly modulated by this compound. nih.gov
This in-silico approach allows researchers to formulate hypotheses about the compound's mechanism of action. For example, it could predict that this compound's neuroprotective effects are mediated through the modulation of pathways related to inflammation, oxidative stress, or neurotrophin signaling. These computational predictions provide a theoretical foundation that can guide subsequent experimental validation, such as molecular docking studies and in vitro or in vivo assays. mdpi.comnih.gov
Quantitative Analytical Techniques for this compound in Biological Matrices and Extracts
Accurate and sensitive quantification of this compound in complex mixtures such as fungal extracts and biological samples (e.g., plasma, brain tissue) is critical for pharmacokinetic, metabolic, and quality control studies. nih.govmdpi.com High-performance chromatography techniques coupled with sensitive detectors are the methods of choice for this purpose.
Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
UPLC-MS is a powerful analytical technique that combines the high separation efficiency of UPLC with the high sensitivity and selectivity of mass spectrometry. mdpi.com It is ideally suited for the rapid identification and quantification of compounds in complex matrices. semanticscholar.org
For the analysis of this compound, a UPLC system coupled with a Quadrupole Time-of-Flight (QTOF) or a Triple Quadrupole (TQ) mass spectrometer would be employed. mdpi.commdpi.com
Methodology: The separation is typically achieved on a C18 column using a gradient elution with a mobile phase consisting of water and acetonitrile, often with additives like formic acid to improve ionization. semanticscholar.orgmdpi.com The mass spectrometer can be operated in both positive and negative ion modes to obtain comprehensive data. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which aids in the unequivocal identification of this compound and its metabolites. mdpi.com
Application: This technique has been successfully used to identify metabolites of the related compound erinacine A in rat and human liver S9 fractions, demonstrating its utility in metabolic studies. mdpi.com A validated LC-MS/MS method was also developed to study the bioavailability and tissue distribution of erinacine A, showing it can cross the blood-brain barrier. nih.gov A similar validated UPLC-MS/MS method would be essential for preclinical and clinical investigations of this compound.
| Parameter | Typical Condition |
| System | UPLC coupled to QTOF-MS or TQ-MS/MS |
| Column | C18 reversed-phase (e.g., 1.7-1.9 µm particle size) |
| Mobile Phase | A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid |
| Elution | Gradient |
| Flow Rate | 0.3 - 0.5 mL/min |
| Detection | ESI in positive and/or negative ion mode |
| Analysis | Full scan for identification; Multiple Reaction Monitoring (MRM) for quantification |
This interactive table summarizes typical UPLC-MS parameters for the analysis of compounds like this compound.
High-Performance Liquid Chromatography (HPLC) with Appropriate Detection
HPLC is a robust and widely used technique for the separation, identification, and quantification of chemical compounds. nih.gov While UPLC offers faster analysis times and higher resolution, HPLC remains a valuable tool, especially when coupled with appropriate detectors like Diode Array Detectors (DAD) or UV detectors.
For this compound, which possesses a chromophore, UV detection is a suitable and cost-effective option.
Methodology: An HPLC method for this compound would typically use a C18 column and a mobile phase of acetonitrile and water. nih.govnih.gov The selection of the detection wavelength is based on the UV absorbance maximum of this compound. For related compounds like erinacine A, detection is often performed at wavelengths around 340 nm.
Application: HPLC-UV methods have been developed for the quantitative determination of erinacine A in Hericium erinaceus extracts and for assessing the purity of isolated fractions. nih.gov Such methods are crucial for the standardization of Hericium erinaceus extracts and for quality control during the manufacturing of dietary supplements or pharmaceutical preparations. When higher sensitivity is needed, HPLC can be coupled with a mass spectrometer (HPLC-MS). nih.gov
| Parameter | Typical Condition |
| System | HPLC with UV/DAD detector |
| Column | C18 reversed-phase (e.g., 150 x 4.6 mm, 3.5-5 µm) |
| Mobile Phase | Acetonitrile and Water |
| Elution | Isocratic or Gradient |
| Flow Rate | 1.0 - 1.5 mL/min |
| Detection | UV/DAD (wavelength based on compound's absorbance maximum) |
| Injection Volume | 10 - 20 µL |
This interactive table outlines common HPLC parameters for the analysis of compounds like this compound.
Future Research Directions and Translational Perspectives for Herierin Iv
Comprehensive Elucidation of Herierin IV's Pharmacological Spectrum
The current understanding of this compound's biological activity is in its infancy. It has been identified as one of the potential active constituents, alongside adenosine (B11128) and herierin III, in Hericium erinaceus extracts that demonstrate antidepressant-like effects. nih.govnih.gov Network pharmacology analyses of these extracts predict involvement in several key signaling pathways, suggesting a broad potential for therapeutic applications. nih.gov
Future research must move beyond prediction to confirmation. A systematic in vitro and in vivo screening of pure this compound is required to delineate its full pharmacological profile. Key areas for investigation should include its effects on neurological health, inflammation, and metabolic processes. Studies should aim to identify its molecular targets and mechanisms of action within pathways such as the neurotrophin and MAPK signaling pathways, which have been implicated in the effects of the whole mushroom extract. nih.gov
Table 1: Predicted Signaling Pathways for Bioactive Compounds in Hericium erinaceus Extracts Containing this compound
| Predicted Pathway | Potential Biological Relevance | Reference |
|---|---|---|
| Neurotrophin Signaling Pathway | Neurogenesis, neuronal survival, synaptic plasticity | nih.gov |
| MAPK Signaling Pathway | Cellular growth, differentiation, inflammation, apoptosis | nih.gov |
| IL-17 Signaling Pathway | Inflammatory and autoimmune responses | nih.gov |
| TNF Signaling Pathway | Systemic inflammation, apoptosis | nih.gov |
| AGE-RAGE Signaling Pathway | Oxidative stress, inflammation in chronic diseases | nih.gov |
Exploration of Synergistic Effects with Other Phytochemicals from Hericium erinaceus
Hericium erinaceus is a rich source of diverse bioactive compounds, including polysaccharides (such as β-glucans), terpenoids (hericenones and erinacines), and other phenolic compounds. nih.govmdpi.comcjnmcpu.com It is highly probable that the therapeutic efficacy of the mushroom extract stems not from a single compound but from the synergistic interactions between its various constituents. For instance, synergistic effects in suppressing cancer cell proliferation have been observed between polysaccharides and ergosterol (B1671047) peroxide, another compound found in Hericium. wiserpub.com
Future studies should systematically investigate the synergistic or antagonistic effects of this compound when combined with other key phytochemicals from H. erinaceus. This could lead to the development of highly potent, multi-targeted formulations. Research should focus on combinations with well-characterized compounds like erinacine A and hericenones, which are known to stimulate Nerve Growth Factor (NGF) synthesis. nih.govbohrium.com
Table 2: Key Bioactive Compounds in Hericium erinaceus
| Compound Class | Specific Examples | Primary Reported Activities | Reference |
|---|---|---|---|
| Diterpenoids | Erinacines (A, B, C, etc.) | NGF synthesis stimulation, neuroprotection | cjnmcpu.combohrium.com |
| Aromatic Compounds | Hericenones (C, D, E, etc.) | NGF synthesis stimulation, anti-inflammatory | nih.govmdpi.com |
| Polysaccharides | Beta-glucans | Immunomodulatory, anticancer, antioxidant | mdpi.comnih.gov |
| Pyrones | Herierin III, this compound | Antidepressant-like effects (as part of extract) | nih.govnih.gov |
| Sterols | Ergosterol, Ergosterol peroxide | Antioxidant, anticancer | mdpi.comwiserpub.com |
Optimization of Bioproduction and Sustainable Sourcing of this compound
A significant barrier to the research and development of this compound is its low natural abundance. The reported yield of this compound from the cultivated mycelia of H. erinaceus is exceptionally low, on the order of 0.005%. nih.gov This makes extraction from natural sources an inefficient and unsustainable method for producing the quantities required for extensive pharmacological testing and potential commercialization.
Therefore, a critical area of future research is the development of optimized bioproduction methods. Biotechnological approaches, such as submerged fermentation of H. erinaceus mycelia, could be optimized by manipulating culture conditions (e.g., medium composition, pH, temperature) to enhance the yield of this compound. nih.gov Furthermore, advanced techniques like metabolic engineering and synthetic biology could be employed to engineer microbial hosts for heterologous production, offering a scalable and sustainable supply of the pure compound. nih.gov
Table 3: Reported Yield of this compound from Hericium erinaceus Mycelia
| Extraction Method | Yield (%) | Source | Reference |
|---|---|---|---|
| Cultivated on solid media | 0.005% | Mycelia | nih.gov |
| Ethyl acetate (B1210297) extract | 0.227% (of extract) | Mycelia | nih.gov |
| Methanol (B129727) extract | 0.02% (of extract) | Mycelia | nih.gov |
Addressing Research Gaps in this compound's Specific Biological Functions and Potency
The current body of research on this compound is sparse, leaving significant gaps in our understanding of its specific biological roles and therapeutic potential. While it is implicated in the antidepressant effects of H. erinaceus, its direct contribution and potency have not been quantified. nih.gov
Key research questions that need to be addressed include:
Mechanism of Action: How does this compound exert its biological effects at the molecular level? Does it directly interact with neuroreceptors, enzymes, or transcription factors?
Dose-Response Relationship: What is the effective concentration range for its various potential activities?
Comparative Potency: How does the potency of this compound compare to other bioactive compounds from H. erinaceus (e.g., erinacine A) or existing pharmaceutical drugs for similar indications?
Bioavailability and Pharmacokinetics: How is this compound absorbed, distributed, metabolized, and excreted in vivo? Can it cross the blood-brain barrier?
Addressing these questions through rigorous preclinical studies is essential to validate its therapeutic potential and establish a foundation for any future clinical development.
Challenges and Opportunities in Translational Research and Potential Industrial Applications
Translating a natural product like this compound from a laboratory discovery to a clinical or commercial product is a complex process fraught with challenges. nih.govsanguinebio.com The "valley of death" in research often prevents promising basic science discoveries from becoming tangible health interventions. sanguinebio.com
Challenges:
Scalable Production: As discussed, overcoming the low yield is the most immediate hurdle. Without a cost-effective and scalable production method, further development is unfeasible. sanguinebio.com
Standardization and Quality Control: Ensuring the purity, potency, and consistency of this compound, whether from natural extracts or bioproduction, is critical for regulatory approval and reliable therapeutic outcomes.
Regulatory Hurdles: Navigating the regulatory pathways for natural products, whether as a pharmaceutical drug or a high-grade nutraceutical, is a lengthy and expensive process requiring extensive safety and efficacy data. nih.gov
Intellectual Property: Securing patent protection for a naturally occurring compound can be complex, potentially deterring investment.
Opportunities:
Nutraceutical and Functional Foods: Given the established market for H. erinaceus supplements, there is a clear opportunity to develop standardized extracts enriched with this compound, targeting cognitive health and mood support.
Pharmaceutical Development: Its potential involvement in neurotrophic and anti-inflammatory pathways makes this compound a candidate for drug discovery programs aimed at neurodegenerative diseases or depression. nih.govnih.gov
Cosmeceuticals: The antioxidant and anti-inflammatory properties common to many phytochemicals from mushrooms suggest a potential application for this compound in skincare formulations. researchgate.net
Successfully navigating these challenges will require a multi-disciplinary approach, involving collaboration between academia, industry, and regulatory bodies to unlock the full therapeutic and commercial potential of this compound. nih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Adenosine |
| Herierin III |
| β-glucans |
| Hericenones |
| Erinacines |
| Erinacine A |
| Ergosterol peroxide |
Q & A
Q. What are the standard experimental protocols for characterizing Herierin IV’s physicochemical properties?
Methodological Answer: Characterization typically involves high-resolution mass spectrometry (HRMS) for molecular weight confirmation, nuclear magnetic resonance (NMR) for structural elucidation, and X-ray crystallography for absolute configuration determination. Purity should be validated via high-performance liquid chromatography (HPLC) with UV and/or mass detection. Ensure reproducibility by adhering to the Beilstein Journal’s guidelines for compound preparation and data reporting, including detailed experimental sections and cross-referencing to supplementary materials .
Q. How should researchers design initial dose-response studies for this compound in vitro?
Methodological Answer: Use a logarithmic concentration range (e.g., 1 nM–100 µM) to identify the half-maximal inhibitory concentration (IC₅₀). Include positive and negative controls, and validate assay robustness via Z-factor calculations. Ensure ethical compliance by predefining significance thresholds and avoiding data cherry-picking, as outlined in FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
Q. What statistical methods are recommended for analyzing this compound’s bioactivity data?
Methodological Answer: Apply non-parametric tests (e.g., Mann-Whitney U test) for non-normally distributed data. For dose-response curves, use nonlinear regression models (e.g., four-parameter logistic regression). Report confidence intervals and effect sizes to avoid overinterpretation of small sample sizes, aligning with reproducibility standards in qualitative research .
Advanced Research Questions
Q. How can researchers resolve contradictions between this compound’s in vitro efficacy and in vivo toxicity profiles?
Methodological Answer: Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to assess bioavailability and tissue distribution. Use metabolomics to identify toxic metabolites and validate findings via orthogonal assays (e.g., cytochrome P450 inhibition screens). Cross-reference data with secondary sources while maintaining transparency about limitations, as emphasized in iterative qualitative research frameworks .
Q. What strategies optimize this compound’s synthetic yield while minimizing byproducts?
Methodological Answer: Employ design of experiments (DoE) to test variables like temperature, solvent polarity, and catalyst loading. Use real-time reaction monitoring (e.g., FTIR, HPLC) to identify critical intermediates. Document all optimization steps rigorously to meet reproducibility standards for synthetic methodologies .
Q. How can computational models predict this compound’s binding affinity to off-target receptors?
Methodological Answer: Perform molecular docking simulations using software like AutoDock Vina, validated against known crystal structures. Apply machine learning algorithms (e.g., random forest classifiers) to prioritize high-risk off-targets. Ensure data validity by comparing predictions with experimental surface plasmon resonance (SPR) results, adhering to systematic data-gathering practices .
Q. What ethical considerations arise when studying this compound’s long-term effects in animal models?
Methodological Answer: Follow the 3Rs framework (Replacement, Reduction, Refinement) and obtain institutional animal care committee approval. Use longitudinal studies with predefined humane endpoints. Document all ethical approvals and data anomalies transparently, as required for human subjects research compliance .
Data Management and Reproducibility
Q. How should researchers archive raw data for this compound studies to ensure reproducibility?
Methodological Answer: Store raw NMR, HPLC, and bioassay datasets in FAIR-compliant repositories (e.g., Zenodo) with unique digital object identifiers (DOIs). Include metadata such as instrument calibration dates and solvent batch numbers, following the Beilstein Journal’s supplementary data guidelines .
Q. What criteria validate this compound’s mechanism of action in complex biological systems?
Methodological Answer: Use genetic knockdown/knockout models (e.g., CRISPR-Cas9) to confirm target specificity. Pair with orthogonal assays like thermal shift assays (TSA) and cellular thermal shift assays (CETSA). Address potential biases by blinding experimenters to treatment groups, as recommended in peer review criteria .
Cross-Disciplinary Applications
Q. How can this compound’s therapeutic potential be contextualized within existing pharmacological frameworks?
Methodological Answer: Conduct systematic literature reviews using PRISMA guidelines to identify knowledge gaps. Compare this compound’s efficacy metrics (e.g., IC₅₀, therapeutic index) with FDA-approved analogs. Use PICO frameworks (Population, Intervention, Comparison, Outcome) to structure hypothesis-driven studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
